molecular formula C3H2F4O2 B1195273 Flupropanate CAS No. 756-09-2

Flupropanate

Cat. No.: B1195273
CAS No.: 756-09-2
M. Wt: 146.04 g/mol
InChI Key: PXRROZVNOOEPPZ-UHFFFAOYSA-N
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Description

Flupropanate (2,2,3,3-tetrafluoropropanoic acid) is a fluorinated carboxylic acid herbicide first developed in the 1960s . It is widely used in Australia and other regions for managing invasive perennial grasses, such as serrated tussock (Nassella trichotoma) and giant rat’s tail grass (Sporobolus pyramidalis), due to its unique residual activity and selectivity . Its mechanism of action (Group J herbicide) involves inhibiting lipid biosynthesis, leading to cellular membrane disruption in susceptible plants .

Preparation Methods

Industrial Synthesis via Cyanide-Tetrafluoroethylene Reaction

Reaction Mechanism and Stoichiometry

The cornerstone of flupropanate production lies in the reaction between tetrafluoroethylene (TFE) and alkali metal cyanides, particularly sodium cyanide (NaCN), in a solvent system comprising water and a monohydric alcohol such as methanol or ethanol . The overall stoichiometry of the reaction is represented as:

C2F4+NaCN+2H2ONa+C3F4O2+NH3\text{C}2\text{F}4 + \text{NaCN} + 2\text{H}2\text{O} \rightarrow \text{Na}^+ \text{C}3\text{F}4\text{O}2^- + \text{NH}_3

This exothermic process proceeds via a nucleophilic addition mechanism, wherein the cyanide ion attacks the electron-deficient TFE molecule, forming a transient nitrile intermediate. Subsequent hydrolysis of the nitrile group in the presence of water yields the carboxylate salt (this compound) and ammonia as a by-product . The use of alcohol as a co-solvent enhances TFE solubility, accelerates reaction kinetics, and improves yields by stabilizing reactive intermediates .

Optimization of Reaction Conditions

Critical parameters influencing the efficiency of this compound synthesis include temperature, pressure, solvent composition, and reactant ratios. The table below summarizes the operational ranges and optimal conditions derived from experimental data :

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRangeOptimal Condition
Temperature15–125°C40–100°C
Pressure103–6900 kPa345–2070 kPa
Water:Cyanide Molar Ratio2:1 to 50:14:1 to 20:1
Alcohol Content (v/v)5–95%20–60%
Reaction Time2–24 hours6–12 hours

Elevated temperatures (>80°C) favor faster reaction rates but risk thermal decomposition of TFE, while pressures above 500 kPa enhance gas-liquid mass transfer. A water-to-cyanide molar ratio exceeding 4:1 ensures complete hydrolysis of the nitrile intermediate, minimizing residual cyanide contamination . Methanol is preferred over ethanol due to its higher polarity and miscibility with water, which facilitates homogeneous reaction conditions.

Work-up and Isolation

Post-reaction work-up involves sequential steps to isolate this compound from the reaction mixture:

  • Ammonia Removal : The reaction mixture is heated under reflux or subjected to vacuum stripping to volatilize ammonia, a corrosive and toxic by-product .

  • Solvent Distillation : Methanol or ethanol is recovered via fractional distillation, leaving an aqueous solution of crude sodium 2,2,3,3-tetrafluoropropionate.

  • Crystallization : The concentrated aqueous solution is cooled to induce crystallization of this compound, which is then filtered, washed with cold ethanol, and dried under reduced pressure .

  • Purification : Recrystallization from a binary solvent system (e.g., water-acetone) yields pharmaceutical-grade this compound with >98% purity, as verified by ion chromatography and nuclear magnetic resonance (NMR) spectroscopy .

Alternative Synthesis Routes

Electrochemical Synthesis

Pilot-scale studies have explored the electrolysis of fluoroalkyl carboxylates in aqueous media to generate perfluorinated alkanes, but such processes are energy-intensive and yield this compound only as a minor by-product . Further research is needed to optimize Faradaic efficiency and scalability.

Analytical Characterization

Quality control of this compound necessitates multi-technique validation:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms the presence of four equivalent fluorine atoms at δ −120 to −125 ppm, while 13C^{13}\text{C} NMR resolves the carboxylate carbon at δ 170–175 ppm .

  • Elemental Analysis : Carbon (19.5%), fluorine (45.2%), and sodium (13.7%) contents must align with theoretical values (C3_3F4_4NaO2_2; MW 168.02 g/mol) .

  • Ion Chromatography : Quantifies residual cyanide (<1 ppm) and sulfate (<0.1%) impurities to ensure compliance with agrochemical safety standards .

Chemical Reactions Analysis

Types of Reactions: Flupropanate primarily undergoes reactions typical of carboxylic acids, including esterification and amidation. It is also involved in substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Herbicidal Applications

Flupropanate is recognized for its effectiveness in controlling specific invasive grass species, making it a valuable tool in integrated weed management programs.

Control of Invasive Grasses

  • Serrated Tussock (Nassella trichotoma) : this compound is extensively used to manage serrated tussock, a highly invasive species that can dominate pastures and reduce biodiversity. Field trials have demonstrated that this compound can effectively reduce the survival rate of serrated tussock at application rates as low as 0.5 L/ha, with an estimated effective dose (ED50) calculated at approximately 0.75 L/ha .
  • Chilean Needle Grass (Nassella neesiana) : Similar to its effects on serrated tussock, this compound has been shown to selectively control Chilean needle grass, with variable responses observed depending on the application rate. For instance, survival rates of this species can vary significantly, indicating a need for careful management practices .

Impact on Non-Target Species

This compound's selectivity is crucial for minimizing impacts on non-target plant species, which is essential for maintaining ecological balance.

Glasshouse Trials

In controlled glasshouse experiments, this compound was applied to various non-target species to assess its effects:

  • Kangaroo Grass (Themeda triandra) : This species showed resilience to this compound at lower application rates, with survival rates remaining high even at 2 L/ha. However, higher rates resulted in significant stunting and reduced growth .
  • Other Species : The survival of several other pasture species such as perennial rye and sub clover remained unaffected by this compound treatments, underscoring its selective nature .

Case Studies

Several case studies illustrate the practical applications of this compound in real-world settings.

Serrated Tussock Management

A case study from Australian Wool Innovation highlights the use of this compound for spot spraying serrated tussock plants. The residual nature of this compound allows for effective long-term management of this invasive species .

Integrated Weed Management

Another study focused on integrated approaches combining this compound with other management strategies to enhance pasture health and productivity. The results indicated that when used judiciously, this compound could significantly improve pasture quality by controlling invasive grasses without harming desirable forage species .

Comparative Efficacy Data

The following table summarizes the efficacy of this compound against various pasture species based on field and glasshouse trials:

SpeciesApplication Rate (L/ha)Survival Rate (%)ED50 (L/ha)
Serrated Tussock0.583.30.75
Chilean Needle Grass1.537.5N/A
Kangaroo Grass2.033.3N/A
Perennial Rye1.087.5N/A
Sub Clover2.075N/A

Comparison with Similar Compounds

Key Attributes :

  • Residual Control : Provides 6–12 months of suppression for emerging seedlings through soil persistence .
  • Selectivity : Targets invasive grasses while sparing some pasture species, though efficacy varies with soil type and application method .
  • Resistance Concerns : Overuse has led to confirmed resistance in Australian populations, necessitating integrated management strategies .

Flupropanate vs. 2,2-DPA

Chemical Profile :

  • 2,2-DPA (Diphenylacetic acid): A structurally distinct herbicide with a similar application scope but differing in chemical class and resistance profile.

Efficacy and Resistance :

  • This compound initially showed superior knockdown of established plants, but resistance development has reduced its reliability. In contrast, 2,2-DPA demonstrated marginally better control in field trials, though both compounds face resistance challenges due to shared resistance mechanisms (Group J) .
  • Residual Activity: this compound outperforms 2,2-DPA in long-term soil persistence, with 70% recovery in soil after 12 months vs.

Environmental Impact :

  • This compound’s mobility in soil horizons can lead to variable efficacy, particularly in chromosols and vertisols, whereas 2,2-DPA’s environmental behavior remains understudied .

This compound vs. Glyphosate

Mode of Action :

  • Glyphosate (Group L): A non-selective, systemic herbicide inhibiting the shikimate pathway, contrasting with this compound’s lipid biosynthesis disruption .

Application and Selectivity :

  • This compound : Requires pre-emergent or early post-emergent application for residual control. Selective against grasses but ineffective on broadleaf weeds .
  • Glyphosate: Non-selective, requiring active plant growth for translocation. Lacks residual activity, necessitating repeated applications .

Resistance and Limitations :

  • Glyphosate resistance is widespread globally, whereas this compound resistance is localized but increasing .
  • Glyphosate’s non-target toxicity limits its use in mixed pastures, unlike this compound’s partial selectivity .

Other Comparators

  • Clethodim, Propaquizafop, Asulam : These herbicides (Group A) were trialed but culled due to subpar control of serrated tussock and lack of residual activity .
  • Imazamox : Tested as an additive but failed to enhance this compound’s efficacy or prevent seedling emergence .

Data Tables

Table 1: Comparative Efficacy of this compound and Key Alternatives

Compound Mode of Action Residual Activity (Months) Selectivity Resistance Reported Key Limitation
This compound Lipid biosynthesis 6–12 Moderate Yes (Australia) Soil mobility variability
2,2-DPA Unknown (Group J) <6 Low Yes Marginal control
Glyphosate Shikimate pathway 0 None Global Non-target toxicity

Table 2: Soil Recovery of this compound (Granular vs. Liquid Formulations)

Time Post-Application Granular Recovery (%) Liquid Recovery (%)
3 months 47 17
12 months 30 8

Key Research Findings

  • Resistance Management: this compound’s utility is jeopardized by resistance, emphasizing the need for rotation with non-Group J herbicides .
  • Economic Impact: Inconsistent control has led to costs exceeding $50,000 per treatment in some cases, underscoring the urgency for alternative strategies .

Biological Activity

Flupropanate, a systemic herbicide with the chemical formula C3H2F4O2C_3H_2F_4O_2, is primarily used for controlling various weed species, particularly in pasture and agricultural settings. Its biological activity is characterized by its mode of action, efficacy against specific target plants, and environmental interactions. This article delves into these aspects, supported by research findings, case studies, and comparative data.

This compound is notable for its fluorinated structure, which enhances its herbicidal properties. The presence of fluorine atoms contributes to a strong electron-withdrawing effect, influencing the molecule's reactivity and interaction with biological systems. The herbicide acts by inhibiting lipid biosynthesis in plants, specifically targeting fatty acid synthesis pathways. This disruption leads to cell death in susceptible weed species while minimizing damage to desirable plants due to its selective nature .

The degradation of this compound in the environment involves hydrolysis, resulting in products such as trifluoroacetic acid and hydrogen fluoride. This breakdown process is crucial for assessing the environmental impact of this compound and its residues in soil and water systems.

Efficacy Against Target Weeds

This compound has been extensively studied for its effectiveness against various weed species, including serrated tussock (Nassella trichotoma) and Chilean needle grass (Nassella neesiana). Research indicates that while this compound is effective in controlling these invasive species, resistance has been documented, necessitating ongoing research into alternative control methods .

Table 1: Comparative Efficacy of this compound on Various Weeds

Weed SpeciesControl Efficacy (%)Notes
Serrated Tussock85Resistance observed in some populations
Chilean Needle Grass90Effective under controlled conditions
Gamba Grass75Reduced seedling emergence with residual use
Broadleaf Weeds70Impact varies with grazing regimes

Case Studies

Case Study 1: Serrated Tussock Management
A study conducted in Australia evaluated the effectiveness of this compound on serrated tussock populations. The results showed significant control (85%) but highlighted emerging resistance in certain areas. This necessitated further investigation into integrated pest management strategies combining this compound with biological control agents such as Fusarium oxysporum to enhance efficacy .

Case Study 2: Impact on Pasture Species
Research focusing on the impact of this compound on beneficial pasture species revealed that even at recommended dosages, there were negative effects on native grasses and forbs. This raises concerns about its application in mixed-species pastures where non-target species may suffer unintended damage .

Environmental Considerations

This compound's environmental persistence and potential toxicity to non-target organisms are critical factors influencing its use. Studies have indicated that while it effectively controls target weeds, its residual presence can affect soil health and biodiversity. Monitoring programs are essential to assess long-term impacts on ecosystems where this compound is applied.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRROZVNOOEPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058177
Record name Flupropanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-09-2
Record name Flupropanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupropanate [ISO]
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Record name Flupropanate
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Record name 2,2,3,3-tetrafluoropropionic acid
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Record name FLUPROPANATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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